molecular formula C18H17ClN2O4S B2689921 N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251688-09-1

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2689921
CAS No.: 1251688-09-1
M. Wt: 392.85
InChI Key: KJQGKAHWBNXSOO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-b]pyridine core substituted with a 4-ethyl group, a 7-hydroxy group, and a 5-oxo moiety. The synthesis of analogous carboxamide derivatives, such as those involving substituted benzaldehydes and thiourea (), highlights the role of acid-catalyzed cyclization and carboxamide formation in constructing similar heterocyclic systems .

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-4-21-12-5-6-26-16(12)15(22)14(18(21)24)17(23)20-11-7-9(2)10(19)8-13(11)25-3/h5-8,22H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGKAHWBNXSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C(=C3)C)Cl)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thieno[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the functional groups: The chloro, methoxy, and methyl groups are introduced through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Target Compound: Thieno[3,2-b]pyridine core. Analog 1 (): 1,2,3,4-Tetrahydropyrimidine core.
  • Synthesized via condensation of substituted benzaldehydes, thiourea, and N-(4-chloro/methoxyphenyl)-3-oxobutanamide under acidic conditions .
    • Analog 2 () : Imidazo[1,2-b]pyridazine or pyrazolo[3,4-b]pyridine cores.
  • These cores are part of Fyn kinase inhibitors, emphasizing the role of fused heterocycles in targeting enzymatic activity .

Key Insight: The thienopyridine core in the target compound may offer enhanced π-π stacking interactions compared to tetrahydropyrimidines, while imidazo/pyrazolo systems prioritize planar rigidity for kinase binding .

Substituent Analysis

Compound Type Key Substituents Impact on Properties
Target Compound 4-Ethyl, 7-hydroxy, 5-oxo, 4-chloro-2-methoxy-5-methylphenyl Hydroxy and oxo groups enhance hydrogen bonding; chloro and methoxy improve lipophilicity.
Derivatives N-(4-chloro/methoxyphenyl), 6-methyl, 2-thioxo Thioxo group increases electrophilicity; chloro/methoxy balance solubility and reactivity.
Kinase Inhibitors Varied amine/heterocyclic attachments (e.g., imidazo[2,1-b][1,3,4]thiadiazolyl) Bulky substituents optimize steric complementarity with kinase active sites.

Research Findings and Hypothetical Activity

While explicit pharmacological data for the target compound are absent, the following inferences are drawn from structural analogs:

Hydrogen Bonding : The 7-hydroxy and 5-oxo groups may facilitate crystal packing (as in ’s hydrogen-bonding analyses) or target binding .

Kinase Inhibition Potential: Thienopyridine derivatives share topological similarities with ’s Fyn kinase inhibitors, suggesting possible kinase-targeted activity .

Solubility and Bioavailability : The 4-chloro-2-methoxy-5-methylphenyl group may reduce solubility compared to ’s simpler aryl substituents, necessitating formulation optimization .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS Number: 1251688-09-1) is a synthetic compound with a complex thieno[3,2-b]pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on various studies, synthesizing findings from diverse sources.

The chemical formula for the compound is C18H17ClN2O4SC_{18}H_{17}ClN_{2}O_{4}S, with a molecular weight of 392.9 g/mol. Its structure includes multiple functional groups that may influence its biological interactions.

PropertyValue
Molecular Formula C₁₈H₁₇ClN₂O₄S
Molecular Weight 392.9 g/mol
CAS Number 1251688-09-1

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of cellular processes, which is critical for its therapeutic effects.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Case Study Findings:

  • Zone of Inhibition: In studies using the agar-well diffusion method, N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.
    • Staphylococcus aureus: MIC = 75 µM
    • Escherichia coli: MIC = 50 µM

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been found to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

  • Cell Line Studies: In vitro studies showed that the compound induced apoptosis in cancer cells by activating caspase pathways.
  • Growth Inhibition: The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 Values
Antibacterial Staphylococcus aureusMIC = 75 µM
Escherichia coliMIC = 50 µM
Anticancer Various cancer cell linesIC50 = ~10 µM

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:
  • Cyclization : Formation of the thienopyridine core via [3+3] cycloaddition using ethyl acetoacetate derivatives and sulfur-containing precursors (e.g., thiophene analogs) under reflux in ethanol or DMF .
  • Carboxamide Coupling : Reacting the thienopyridine intermediate with 4-chloro-2-methoxy-5-methylphenylamine using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.
  • Critical Factors : Temperature control during cyclization (80–100°C) and stoichiometric ratios of coupling agents significantly impact yield (reported 60–75%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : A combination of techniques is essential:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds stabilizing the thienopyridine core) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 445.12) .
  • FT-IR : Confirms carbonyl (C=O at 1680–1700 cm1^{-1}) and hydroxyl (O–H at 3200–3400 cm1^{-1}) groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : The compound degrades in acidic conditions (pH <3) due to hydrolysis of the carboxamide bond. Neutral to slightly basic conditions (pH 7–9) enhance stability .
  • Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Store at 2–8°C in inert atmospheres to prevent oxidation of the hydroxy group .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the final coupling step?

  • Methodological Answer :
  • Catalyst Screening : Replace EDCI/HOBt with Pd-catalyzed Buchwald-Hartwig coupling for aryl-amide bonds, improving yields to >85% .
  • Solvent Optimization : Use DMF instead of THF to enhance solubility of the thienopyridine intermediate .
  • In-line Monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent ratios dynamically .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Crystallographic Validation : When NMR signals overlap (e.g., methoxy and ethyl groups), single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify nitrogen environments in the pyridine ring .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify potential binding pockets influenced by the chloro and methoxy groups .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ≈3.2) and cytochrome P450 interactions, guiding lead optimization .
  • MD Simulations : Evaluate conformational stability in aqueous environments to prioritize derivatives with enhanced solubility .

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